Limaprost alfadex

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

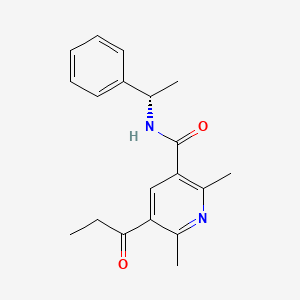

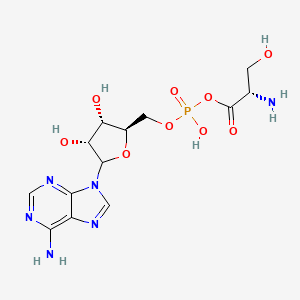

Limaprost alfadex is an oral prostaglandin E1 analog used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . Prostaglandins act on various cells such as vascular smooth muscle cells, causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . This compound has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of limaprost alfadex involves the synthesis of limaprost, followed by its complexation with alfadex (alpha-cyclodextrin). The synthetic route for limaprost typically involves the following steps:

Synthesis of Prostaglandin E1 (PGE1) Analog: The synthesis starts with the preparation of the prostaglandin E1 analog, which involves multiple steps of organic synthesis, including the formation of key intermediates through reactions such as Wittig reactions, esterifications, and reductions.

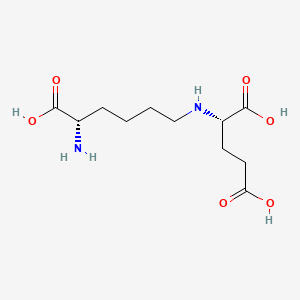

Complexation with Alfadex: Limaprost is then complexed with alfadex to form this compound. This is achieved by dissolving limaprost in a suitable solvent and mixing it with an aqueous solution of alfadex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of limaprost followed by its complexation with alfadex. The process includes:

Bulk Synthesis: Large-scale synthesis of limaprost using optimized reaction conditions to ensure high yield and purity.

Complexation and Lyophilization: The synthesized limaprost is complexed with alfadex in large reactors, followed by lyophilization to produce the final product in tablet form.

Análisis De Reacciones Químicas

Types of Reactions

Limaprost alfadex undergoes various chemical reactions, including:

Oxidation: Limaprost can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert limaprost into reduced forms.

Substitution: Substitution reactions can occur at specific functional groups in the limaprost molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of limaprost, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Limaprost alfadex has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of prostaglandin analogs in various chemical reactions.

Biology: Investigated for its effects on cellular processes such as vasodilation, platelet aggregation, and inflammation.

Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Limaprost alfadex exerts its effects through several mechanisms:

Vasodilation: Promotes the widening of blood vessels, improving blood flow.

Antithrombotic Effect: Inhibits platelet aggregation, reducing the risk of blood clots.

Normalization of Nerve Function: Improves blood flow in nerve tissues, normalizing nerve function in conditions like cervical spondylosis.

Comparación Con Compuestos Similares

Similar Compounds

Prostaglandin E1 (PGE1): The parent compound of limaprost, used for similar therapeutic purposes.

Prostaglandin E2 (PGE2): Another prostaglandin analog with similar vasodilatory and anti-inflammatory properties.

Prostaglandin F2α (PGF2α): Used in different therapeutic areas but shares some pharmacological properties with limaprost.

Uniqueness of Limaprost Alfadex

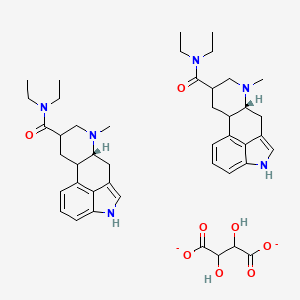

This compound is unique due to its specific formulation with alfadex, which enhances its stability and bioavailability. This complexation allows for better therapeutic outcomes compared to other prostaglandin analogs .

Propiedades

Número CAS |

88852-12-4 |

|---|---|

Fórmula molecular |

C58H96O35 |

Peso molecular |

1353.4 g/mol |

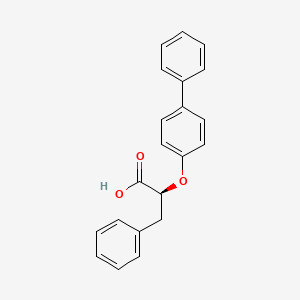

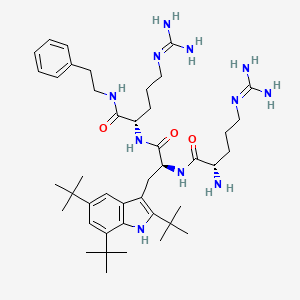

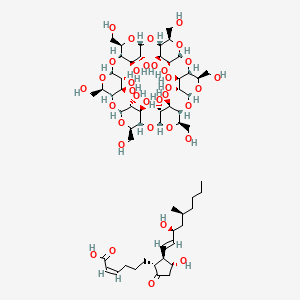

Nombre IUPAC |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |

InChI |

InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1 |

Clave InChI |

YBJQXILILWHFAT-UYXACNQFSA-N |

SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |

SMILES isomérico |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O |

SMILES canónico |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Prorenal; Limaprost alfadex; OP 1306 - alpha-cyclodextrin; Opalmon; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.